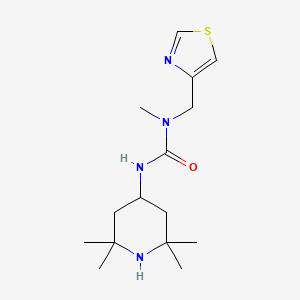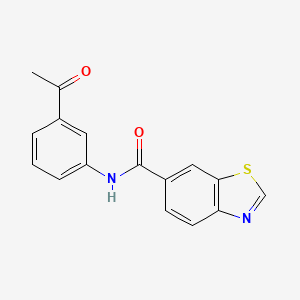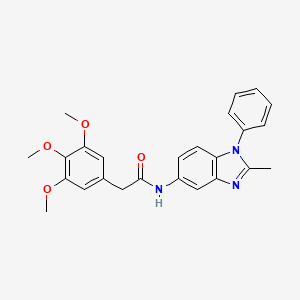
1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone, also known as ABD, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. ABD has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. 1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects
1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and antioxidant properties. 1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α). 1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone has been shown to scavenge free radicals and protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone is also stable under a wide range of conditions, making it easy to handle and store. However, one limitation of using 1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for research involving 1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone. One area of interest is the development of 1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone-based materials with unique properties for use in various applications. Another area of interest is the investigation of 1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone's potential as a therapeutic agent for the treatment of inflammatory and cancerous diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone and its potential interactions with other molecules in cells.
Synthesemethoden
The synthesis of 1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone involves the reaction of 1-adamantanethiol with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid chloride in the presence of a base, such as triethylamine. This reaction results in the formation of 1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone as a white solid.
Wissenschaftliche Forschungsanwendungen
1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone has been investigated for its potential applications in various scientific fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone has been found to exhibit anti-inflammatory and anti-cancer properties. In material science, 1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, 1-(1-Adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone has been studied for its potential use in the removal of heavy metals from contaminated water.
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3S/c21-19(20-9-13-5-14(10-20)7-15(6-13)11-20)12-24-16-1-2-17-18(8-16)23-4-3-22-17/h1-2,8,13-15H,3-7,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIVHDYSFDTFGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)SCC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,3-dimethyl-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]but-2-enamide](/img/structure/B7532927.png)
![2-[[5-[3-(Trifluoromethyl)phenyl]tetrazol-2-yl]methyl]benzonitrile](/img/structure/B7532942.png)

![N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine](/img/structure/B7532945.png)
![N-[4-[methyl-(4-pyrimidin-2-yloxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B7532955.png)


![1-[5-[4-(4-fluoroanilino)piperidine-1-carbonyl]-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7532974.png)
![2,3-Dihydroindol-1-yl-[2-(1-methyltetrazol-5-yl)sulfanyl-5-nitrophenyl]methanone](/img/structure/B7532979.png)
![4-[(1-Bromonaphthalen-2-yl)oxymethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7532983.png)
![N-(2-methoxyethyl)-2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7532989.png)

![N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylnaphthalene-2-sulfonamide](/img/structure/B7533001.png)
![4-pyridin-2-yl-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline-4-carbonitrile](/img/structure/B7533018.png)